Cas no 244104-55-0 (4-Chloro-2-Iodobenzenemethanol)

4-Chloro-2-Iodobenzenemethanol is a halogenated benzenemethanol derivative with significant utility in synthetic organic chemistry. Its structure, featuring both chloro and iodo substituents on the aromatic ring, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular frameworks. The presence of the hydroxymethyl group further enhances its reactivity, allowing for derivatization into esters, ethers, or other functionalized compounds. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise halogenated intermediates are often required. Its stability and well-defined reactivity profile contribute to its reliability in multistep synthetic routes.
4-Chloro-2-Iodobenzenemethanol structure
244104-55-0 structure
Product Name:4-Chloro-2-Iodobenzenemethanol
CAS No:244104-55-0
MF:C7H6ClIO
MW:268.479413509369
MDL:MFCD11847259
CID:2119538
PubChem ID:53401425
Update Time:2025-10-31

4-Chloro-2-Iodobenzenemethanol Chemical and Physical Properties

Names and Identifiers

    • (4-chloro-2-iodophenyl)methanol
    • 4-CHLORO-2-IODOBENZYL ALCOHOL
    • UDXMQUOKYIISFP-UHFFFAOYSA-N
    • Benzenemethanol, 4-chloro-2-iodo-
    • NE38655
    • Z1895742268
    • DA-07756
    • AKOS027264844
    • 244104-55-0
    • CS-0378783
    • SCHEMBL1197989
    • EN300-187616
    • MFCD11847259
    • Z1269244634
    • C90809
    • 4-Chloro-2-Iodobenzenemethanol
    • MDL: MFCD11847259
    • Inchi: 1S/C7H6ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
    • InChI Key: UDXMQUOKYIISFP-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=CC=1CO)Cl

Computed Properties

  • Exact Mass: 267.91519g/mol
  • Monoisotopic Mass: 267.91519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.3

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4-Chloro-2-Iodobenzenemethanol Suppliers

Amadis Chemical Company Limited
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(CAS:244104-55-0)4-Chloro-2-Iodobenzenemethanol
Order Number:A1145571
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:02
Price ($):354.0/587.0/1174.0
Email:sales@amadischem.com

Additional information on 4-Chloro-2-Iodobenzenemethanol

Professional Introduction to 4-Chloro-2-Iodobenzenemethanol (CAS No: 244104-55-0)

4-Chloro-2-Iodobenzenemethanol, with the chemical formula C₇H₆ClIO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 244104-55-0, has garnered attention due to its versatile applications in the development of novel pharmaceuticals and agrochemicals. The presence of both chloro and iodine substituents on the benzene ring makes it a valuable intermediate in various synthetic pathways, particularly in cross-coupling reactions which are pivotal in modern drug discovery.

The structural features of 4-Chloro-2-Iodobenzenemethanol contribute to its reactivity and utility in synthetic chemistry. The chloro group can participate in nucleophilic substitution reactions, while the iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in the synthesis of biologically active molecules.

In recent years, there has been a surge in research focusing on the development of new methodologies for constructing biaryl systems, which are prevalent in many pharmacologically active compounds. The compound 4-Chloro-2-Iodobenzenemethanol has been employed as a key building block in such syntheses. For instance, it has been utilized in the preparation of novel antiviral agents where biaryl motifs play a crucial role in mediating drug-receptor interactions.

One of the most notable applications of 4-Chloro-2-Iodobenzenemethanol is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing small molecules that specifically inhibit kinase activity, researchers can develop targeted therapies. The compound has been used to synthesize inhibitors that target specific kinases by leveraging its ability to undergo cross-coupling reactions to form biaryl structures.

The pharmaceutical industry has also explored the use of 4-Chloro-2-Iodobenzenemethanol in the development of novel antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new drugs with unique mechanisms of action. Researchers have found that derivatives of this compound exhibit promising antimicrobial properties, making it a valuable scaffold for further drug development.

Furthermore, 4-Chloro-2-Iodobenzenemethanol has been investigated for its potential applications in materials science. Specifically, its ability to participate in cross-coupling reactions has been exploited to create novel organic electronic materials. These materials are used in various applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's unique electronic properties make it an attractive candidate for developing next-generation electronic devices.

In academic research, 4-Chloro-2-Iodobenzenemethanol has been used as a substrate to study catalytic systems. The development of efficient and selective catalysts is crucial for sustainable chemical synthesis. By studying how different catalysts interact with this compound, researchers can gain insights into reaction mechanisms and develop better catalytic methods. These advancements not only improve the efficiency of synthetic processes but also reduce waste and energy consumption.

The compound's role in medicinal chemistry extends beyond kinase inhibitors and antimicrobial agents. It has been utilized in the synthesis of protease inhibitors, which are important for treating conditions such as HIV/AIDS and cancer. Proteases are enzymes that cleave peptide bonds, and their inhibition can disrupt viral replication or cancer cell growth. The biaryl structures formed from 4-Chloro-2-Iodobenzenemethanol-based intermediates have shown promising activity against various proteases.

Recent studies have also highlighted the potential of 4-Chloro-2-Iodobenzenemethanol in the development of chemosensitizers for cancer therapy. Chemosensitizers enhance the effectiveness of chemotherapy by making cancer cells more susceptible to drug treatment. The compound has been incorporated into molecules that can selectively target cancer cells while minimizing side effects on healthy tissues.

The versatility of 4-Chloro-2-Iodobenzenemethanol is further demonstrated by its use in synthesizing fluorinated compounds. Fluorine atoms are frequently introduced into pharmaceuticals due to their ability to modulate metabolic stability and binding affinity. Researchers have used this compound as a precursor to introduce fluorine atoms at specific positions on the benzene ring, leading to novel compounds with enhanced pharmacological properties.

In conclusion, 4-Chloro-2-Iodobenzenemethanol (CAS No: 244104-55-0) is a multifaceted compound with significant applications across various fields of chemistry and biology. Its unique structural features make it an invaluable intermediate for synthetic chemists working on pharmaceuticals, agrochemicals, materials science, and catalysis. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative chemical solutions.

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Amadis Chemical Company Limited
(CAS:244104-55-0)4-Chloro-2-Iodobenzenemethanol
A1145571
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):354.0/587.0/1174.0
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